4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate is a chemical compound with the molecular formula C10H6Cl2O5S It is known for its unique structure, which includes a benzoxathiol ring system substituted with chlorine atoms and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate typically involves the following steps:
Formation of the Benzoxathiol Ring: The initial step involves the formation of the benzoxathiol ring system. This can be achieved through the reaction of appropriate starting materials, such as 2-mercaptobenzoic acid derivatives, with chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Sulfonation: The final step involves the sulfonation of the benzoxathiol ring with benzenesulfonyl chloride (C6H5SO2Cl) in the presence of a base like pyridine or triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzoxathiol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis reactions.
Major Products Formed
Substitution: Substituted benzoxathiol derivatives.
Oxidation: Oxidized benzoxathiol derivatives.
Reduction: Reduced benzoxathiol derivatives.
Hydrolysis: Sulfonic acid derivatives.
Scientific Research Applications
4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate
- 4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl methyl ester
- 4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl phenyl ether
Comparison
4,6-Dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl benzenesulfonate is unique due to its benzenesulfonate group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
313535-90-9 |
---|---|
Molecular Formula |
C13H6Cl2O5S2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
(4,6-dichloro-2-oxo-1,3-benzoxathiol-5-yl) benzenesulfonate |
InChI |
InChI=1S/C13H6Cl2O5S2/c14-8-6-9-12(21-13(16)19-9)10(15)11(8)20-22(17,18)7-4-2-1-3-5-7/h1-6H |
InChI Key |
WKSMVQHNHOOEGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=C2Cl)SC(=O)O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.